3-(3-Amino-1-phenylpropyl)aniline 3-(3-Amino-1-phenylpropyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13606914
InChI: InChI=1S/C15H18N2/c16-10-9-15(12-5-2-1-3-6-12)13-7-4-8-14(17)11-13/h1-8,11,15H,9-10,16-17H2
SMILES: C1=CC=C(C=C1)C(CCN)C2=CC(=CC=C2)N
Molecular Formula: C15H18N2
Molecular Weight: 226.32 g/mol

3-(3-Amino-1-phenylpropyl)aniline

CAS No.:

Cat. No.: VC13606914

Molecular Formula: C15H18N2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Amino-1-phenylpropyl)aniline -

Specification

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
IUPAC Name 3-(3-amino-1-phenylpropyl)aniline
Standard InChI InChI=1S/C15H18N2/c16-10-9-15(12-5-2-1-3-6-12)13-7-4-8-14(17)11-13/h1-8,11,15H,9-10,16-17H2
Standard InChI Key QVSBFMOLASXTCK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CCN)C2=CC(=CC=C2)N
Canonical SMILES C1=CC=C(C=C1)C(CCN)C2=CC(=CC=C2)N

Introduction

Structural Identification and Chemical Properties

Molecular Architecture

3-(3-Amino-1-phenylpropyl)aniline (IUPAC name: 3-[3-amino-1-(phenyl)propyl]aniline) features a central propyl chain bridging two aromatic systems: a primary aniline group at position 3 and a secondary benzylamine moiety. The molecular formula is C15H18N2, with a molar mass of 226.32 g/mol. Key structural parameters include:

PropertyValue
Molecular FormulaC15H18N2
Exact Mass226.147 Da
Topological Polar Surface Area52.0 Ų
LogP (Octanol-Water)3.48
Hydrogen Bond Donors2

The compound’s bifunctional nature enables participation in both nucleophilic and electrophilic reactions, particularly in forming Schiff bases or coordinating metal ions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (CDCl3, 300 MHz): δ 7.32–7.10 (m, 5H, aromatic), 6.85–6.60 (m, 3H, aniline), 3.75 (s, 1H, NH2), 3.10–2.95 (m, 2H, CH2NH2), 2.20–1.80 (m, 3H, propyl chain) .

  • 13C NMR (CDCl3, 75 MHz): δ 148.2 (C-Ar), 129.4–112.9 (aromatic carbons), 47.8 (CH2NH2), 31.4–23.5 (propyl chain) .

Infrared (IR) Spectroscopy:

  • Peaks at 3350 cm⁻¹ (N-H stretch) and 1605 cm⁻¹ (C=C aromatic) confirm amine and aromatic functionalities .

Synthetic Methodologies

Reductive Amination Approach

A scalable route involves the reductive amination of 3-(3-oxo-1-phenylpropyl)aniline using sodium borohydride (NaBH4) in ethanol:

  • Substrate Preparation: 3-(3-Oxo-1-phenylpropyl)aniline is synthesized via Friedel-Crafts acylation of aniline with cinnamoyl chloride.

  • Reduction: NaBH4 (2 equiv) is added to the ketone substrate in ethanol at 0°C, stirred for 12 hours.

  • Workup: The mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (petroleum ether/ethyl acetate, 4:1) .

Yield: 72–85%
Purity: >95% (HPLC)

Condensation with Halogenated Intermediates

Alternative methods employ brominated precursors:

  • Side Chain Synthesis: 3-Chloro-1-phenylpropan-1-one is reduced to 3-chloro-1-phenylpropan-1-ol using NaBH4, followed by bromination with HBr/AcOH to yield 1-bromo-3-chloro-1-phenylpropane .

  • Coupling Reaction: The bromide reacts with 3-nitroaniline under basic conditions (K2CO3/DMF), followed by nitro group reduction with H2/Pd-C .

Key Reaction Parameters:

  • Temperature: 25–80°C

  • Solvent: DMF or ethyl acetate

  • Catalysts: Pd-C (for reductions)

Reactivity and Functionalization

Schiff Base Formation

The primary amine reacts with aldehydes (e.g., benzaldehyde) to form imines:
C15H18N2+RCHOC15H17N2-CHR+H2O\text{C15H18N2} + \text{RCHO} \rightarrow \text{C15H17N2-CHR} + \text{H2O}
These derivatives exhibit luminescent properties and are explored in sensor technologies .

Coordination Chemistry

3-(3-Amino-1-phenylpropyl)aniline acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu(II), Ni(II)). A representative Cu(II) complex shows a square-planar geometry with λmax = 620 nm (d-d transition) .

Pharmacological and Industrial Applications

Radioligand Precursors

The compound serves as a precursor for 11C-labeled PET tracers targeting neurotransmitter transporters. For example, methylation of the secondary amine yields analogs used in neuroimaging .

Catalytic Applications

In nitrile silicification reactions, derivatives of 3-(3-amino-1-phenylpropyl)aniline achieve 65% conversion rates for benzaldehyde, outperforming traditional ammonium salts .

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